molecular formula C29H46O B1251269 24-Ethylcholesta-4,22-dien-3-one

24-Ethylcholesta-4,22-dien-3-one

Cat. No. B1251269
M. Wt: 410.7 g/mol
InChI Key: MKGZDUKUQPPHFM-KBEOWXOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-ethylcholesta-4,22-dien-3-one is a 3-oxo steroid that is cholesta-4,22-dien-3-one substituted by an oxo group at position 3. It has been isolated from Croton gratissimus. It has a role as a metabolite.

Scientific Research Applications

1. Plant Sterols and Their Epimers

Research conducted on the Clerodendrum species discovered the presence of 24-ethylcholesta-5,22-dien-3-one and its epimers. The study used advanced NMR spectroscopy to confirm the occurrence of these sterols, providing insight into the sterol composition of these plants (Akihisa et al., 1988).

2. Cytotoxicity of Oxygenated Sterols

A study on the brown alga Turbinaria conoides identified various oxygenated sterols, including 24-ethylcholesta-4,22-dien-3-one. These compounds exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer research (Sheu et al., 1999).

3. Sterol Chemical Synthesis and Spectral Analysis

A study focused on the chemical synthesis of sterols related to 24-ethylcholesta-4,22-dien-3-one. This research provides valuable data on chromatographic and spectral properties, contributing to the understanding of sterol chemistry (Knapp & Schroepfer, 1975).

4. Sterol Composition in Marine Organisms

Research on marine organisms like black coral and sponges has identified sterols including 24-ethylcholesta-4,22-dien-3-one. These studies contribute to our understanding of marine biochemistry and the potential therapeutic applications of marine sterols (Aiello et al., 1991).

5. Application in Estuarine Biomarker Studies

In the Krka estuary study, sterols like 24-ethylcholesta-4,22-dien-3-one were used as biomarkers to trace organic matter sources and sinks, showcasing their importance in environmental chemistry (Laurcillard & Saliot, 1993).

properties

Product Name

24-Ethylcholesta-4,22-dien-3-one

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

MKGZDUKUQPPHFM-KBEOWXOMSA-N

Isomeric SMILES

CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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